1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and possibly its weight and other basic properties.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and what products are formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).Scientific Research Applications
Photoluminescence and Electroluminescence in Silole Compounds
New silole compounds incorporating 7-azaindolyl groups have been synthesized, showcasing their ability to bind to metal ions. These compounds, including variants with 7-azaindolylphenyl and 2,2'-dipyridylamino groups, display bright green emissions in both solution and solid states. Their photoluminescence and electroluminescence properties suggest potential applications in materials science, especially for organic light-emitting diodes (OLEDs) and as metal ion sensors (Lee et al., 2004).
Photochromic Properties in Dithiazolyl-Azaindole Derivatives
A triangular dithiazolyl-azaindole derivative has been developed as a highly sensitive photochromic molecule. This compound demonstrates significant photoreactivity in both polar and nonpolar solvents, attributed to intramolecular hydrogen bonding. Its photochromic properties in various solvents and in the single-crystal state suggest potential uses in photoreactive materials and molecular switches (Fukumoto et al., 2011).
Aggregation-Induced Emission in Organogels
Organogels based on 5-(4-nonylphenyl)-7-azaindole have been identified for their aggregation-induced emission (AIE) properties. The formation of supramolecular organogels through self-association indicates potential applications as blue emitters in solid states and for developing new classes of materials with unique photophysical properties (López & García-Frutos, 2015).
Azaindole Derivatives as HIV-1 Inhibitors
Azaindole derivatives have been studied for their potential as inhibitors of HIV-1 attachment. These compounds have shown significant improvements in antiviral activity and pharmaceutical properties, leading to the development of clinical study candidates. This research highlights the therapeutic potential of azaindole derivatives in the treatment of HIV-1 (Wang et al., 2009).
Safety And Hazards
This involves researching the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.
Please consult with a professional chemist or a relevant expert for accurate information and always follow safety guidelines when handling chemicals. This is a general approach and may not apply to all compounds. For specific compounds, especially those not well-studied, information may be limited or unavailable.
properties
IUPAC Name |
1-(benzenesulfonyl)-2,5-dimethylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13-9-12(2)17(15(13)16-10-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDXXIMJAZOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulphonyl)-2,5-dimethyl-7-azaindole |
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